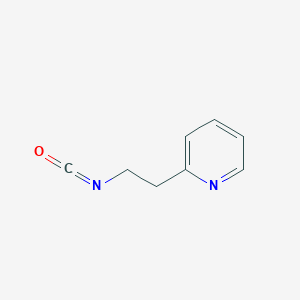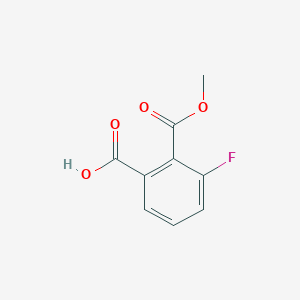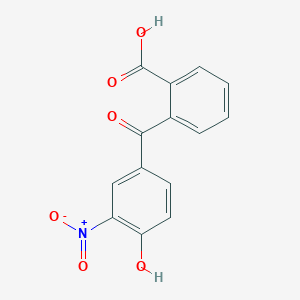![molecular formula C25H36O2 B8742463 2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL] CAS No. 7292-14-0](/img/structure/B8742463.png)
2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- is a complex organic compound with a unique structure that includes multiple phenol groups connected by a central hexylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- typically involves the reaction of 2,6-dimethylphenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This reaction yields the desired bisphenol compound with good regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学的研究の応用
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
作用機序
The mechanism of action of Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
類似化合物との比較
Similar Compounds
Uniqueness
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the hexylidene bridge and multiple methyl groups enhances its stability and makes it suitable for various applications that similar compounds may not be able to achieve.
特性
CAS番号 |
7292-14-0 |
|---|---|
分子式 |
C25H36O2 |
分子量 |
368.6 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-9-18(4)23(26)21(11-15)20(13-17(3)14-25(6,7)8)22-12-16(2)10-19(5)24(22)27/h9-12,17,20,26-27H,13-14H2,1-8H3 |
InChIキー |
RPWDFMGIRPZGTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(CC(C)CC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)

![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)

![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)






